molecular formula C19H30N2O3S B14985605 1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide

Cat. No.: B14985605
M. Wt: 366.5 g/mol
InChI Key: ZIHAHJBGNIYSOC-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methylbenzylsulfonyl chloride with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methanesulfonyl chloride
  • 4-Methylbenzenemethanesulfonyl chloride
  • p-Methyl-α-toluenesulfonyl chloride
  • p-Tolylmethanesulfonyl chloride

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research .

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-3-4-5-12-20-19(22)18-10-13-21(14-11-18)25(23,24)15-17-8-6-16(2)7-9-17/h6-9,18H,3-5,10-15H2,1-2H3,(H,20,22)

InChI Key

ZIHAHJBGNIYSOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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